BAY 299 is a chemical compound recognized for its potent inhibitory effects on specific bromodomains, particularly BRD1 and TAF1. It has garnered attention in the field of cancer research, especially regarding its potential applications in treating acute myeloid leukemia. The compound was developed through collaborative efforts between Bayer and the Structural Genomics Consortium, emphasizing its significance in epigenetic modulation.
The synthesis of BAY 299 involves several key steps that focus on optimizing the naphthyridone scaffold for enhanced selectivity and potency against the targeted bromodomains. The process typically includes:
Technical details regarding the synthesis can be found in studies detailing structure-activity relationships (SAR) that highlight how specific substitutions affect binding affinities .
BAY 299 has a molecular weight of approximately 429.5 g/mol and features a complex structure characterized by multiple functional groups that facilitate its interaction with bromodomains. The specific arrangement of atoms within the compound allows it to fit into the binding sites of BRD1 and TAF1 effectively.
BAY 299 primarily acts through competitive inhibition of bromodomain interactions with acetylated lysines. The compound's mechanism involves forming non-covalent interactions with the target bromodomains, which disrupts their normal function in gene regulation.
The efficacy of BAY 299 was evaluated using various biochemical assays, including:
BAY 299 inhibits the activity of BRD1 and TAF1 by preventing their binding to acetylated lysines on histones, which is critical for transcriptional activation. This inhibition leads to altered expression of genes involved in cell cycle regulation and apoptosis, contributing to its anti-cancer effects.
Research indicates that treatment with BAY 299 results in:
Relevant analyses include solubility tests and stability assessments under varying pH conditions .
BAY 299 has significant implications in scientific research, particularly in:
The compound's selective inhibition profile makes it a valuable asset in drug discovery aimed at targeting epigenetic mechanisms involved in various diseases .
BRD1 (commonly designated as BRPF2) functions as a critical scaffolding protein that assembles and stabilizes the multi-subunit MYST histone acetyltransferase (HAT) complexes, including MOZ (KAT6A) and MORF (KAT6B). These complexes play fundamental roles in epigenetic regulation by acetylating histone H3 at lysine 23 (H3K23ac), a mark associated with transcriptional activation and chromatin relaxation. BAY-299 demonstrates exceptional inhibitory potency against the BRPF2 bromodomain with an IC50 of 67 nM, effectively disrupting its ability to recognize acetylated histone marks [1] [3]. This targeted disruption has profound functional consequences:
The molecular architecture of BRPF2 within the MYST complex positions it as a central regulatory node. Through its bromodomain, BRPF2 recognizes acetylated histone tails and recruits additional complex components (ING5, hEAF6, and the MYST HAT subunit). BAY-299 competitively occupies the acetyl-lysine binding pocket of the BRPF2 bromodomain, preventing its interaction with histones H3.3 and H4 (NanoBRET IC50 = 575 nM and 825 nM, respectively) [1] [9]. This blockade results in the functional disintegration of the MYST complex, significantly reducing global H3K23 acetylation levels and impairing the transcriptional activation of genes critical for cell identity, particularly in hematopoietic stem cells [3].
BRPF2 is frequently dysregulated in acute leukemia, often through chromosomal translocations involving MOZ/MORF. The dependency of leukemic cells on BRPF2 scaffolding function creates a therapeutic vulnerability. BAY-299 exhibits potent anti-proliferative effects against leukemic cell lines, notably MOLM-13 (GI50 = 1060 nM) and MV4-11 (GI50 = 2630 nM), primarily by inducing cell cycle arrest and differentiation through MYST complex disruption [1] [6]. Importantly, BAY-299 shows high selectivity (47-fold and 83-fold) for BRPF2 over the closely related bromodomains BRPF1 and BRPF3, minimizing off-target effects on other epigenetic regulators [1] [9].
Table 1: Inhibitory Profile of BAY-299 Against Bromodomain Targets
Target Protein | Bromodomain | Assay Type | IC50/KD (nM) | Selectivity Over Key Off-Targets |
---|---|---|---|---|
BRPF2 (BRD1) | Single BD | TR-FRET | 67 | >47-fold vs BRPF1; >83-fold vs BRPF3 |
TAF1 | BD2 | TR-FRET | 8 | >300-fold vs BRD4 BD1/BD2 |
TAF1L | BD2 | TR-FRET | 106 | >300-fold vs BRD4 BD1/BD2 |
BRPF2:Histone H4 | Cellular | NanoBRET | 575 | No inhibition of BRD4 or BRPF1 up to 10 µM |
BRPF2:Histone H3.3 | Cellular | NanoBRET | 825 | No inhibition of BRD4 or BRPF1 up to 10 µM |
TAF1:Histone H4 | Cellular | NanoBRET | 970 | Highly selective for TAF1 BD2 |
TAF1:Histone H3.3 | Cellular | NanoBRET | 1400 | Highly selective for TAF1 BD2 |
TAF1 (TATA-box binding protein Associated Factor 1), a cornerstone subunit of the TFIID complex, harbors a tandem pair of bromodomains (BD1 and BD2) critical for its role in RNA Polymerase II-mediated transcriptional initiation. BAY-299 demonstrates remarkable potency and selectivity for the second bromodomain (BD2) of TAF1 (IC50 = 8 nM) and its paralog TAF1L (IC50 = 106 nM) [1] [2] [8]. This selective inhibition disrupts TAF1's function as a transcriptional coactivator.
The TAF1 BD2 domain specifically recognizes di-acetylated motifs on histone H4 tails (e.g., H4K5acK12ac). BAY-299 binding to TAF1 BD2 competitively displaces these histone interactions (NanoBRET IC50 = 970 nM for H4; 1400 nM for H3.3), thereby preventing the stable recruitment of the TFIID complex to promoter regions [1] [8]. This destabilization has significant downstream consequences:
Table 2: Functional Consequences of TAF1/BRPF2 Inhibition by BAY-299 in Cancer Models
Cancer Type | Cell Line/Model | Key Phenotypic Effects | Proposed Molecular Mechanism | Source |
---|---|---|---|---|
Acute Myeloid Leukemia (AML) | MV4-11, NB4 | ↓ Cell proliferation (CCK-8); ↑ Caspase-dependent apoptosis & RIPK1-dependent necroptosis; ↑ Differentiation markers | ↓ TAF1-dependent survival genes; ↓ MYC signaling; ↓ BRPF2/MYST complex activity | [6] |
Triple-Negative Breast Cancer (TNBC) | MDA-MB-231 | ↓ Cell proliferation (MTS assay; IC50 ~48 µM* after 72h) | Metabolic vulnerability under stress; Crosstalk with HBO1 complex? | [1] [8] |
Renal Cell Carcinoma | 769-P | ↓ Cell proliferation (GI50 = 3210 nM) | Disruption of BRPF2 & TAF1 oncogenic functions | [1] |
Melanoma | CHL-1 | ↓ Cell proliferation (GI50 = 7400 nM) | Disruption of BRPF2 & TAF1 oncogenic functions | [1] |
Bladder Carcinoma | 5637 | ↓ Cell proliferation (GI50 = 7980 nM) | Disruption of BRPF2 & TAF1 oncogenic functions | [1] |
Note: Higher IC50 in MDA-MB-231 suggests potential context-specific dependencies or compound penetration issues. GI50 values reflect concentration causing 50% growth inhibition.
The dual targeting capability of BAY-299 against BRPF2 and TAF1 BD2 creates a unique epigenetic interference strategy, disrupting two distinct but potentially synergistic nodes within the transcriptional machinery. This combined inhibition leads to profound dysregulation of chromatin states and gene expression programs that cancer cells, particularly those of hematopoietic origin, critically depend upon for survival and proliferation.
Evidence suggests functional crosstalk between MYST complex activity (scaffolded by BRPF2) and TFIID function (dependent on TAF1). The MYST complex-mediated acetylation of histone H3K23 creates binding sites not only for BRPF2 itself but also for other acetyl-lysine readers, potentially facilitating the recruitment of complexes involved in transcriptional initiation, including TFIID [3] [7]. By simultaneously inhibiting BRPF2 (disrupting H3K23ac writing complex stability) and TAF1 BD2 (preventing recognition of acetyl marks by TFIID), BAY-299 induces a synergistic collapse in the epigenetic landscape necessary for oncogene expression. This is exemplified by its potent activity in AML cells, where it suppresses self-renewal pathways and induces differentiation and death [6].
BAY-299 treatment in AML models triggers a multi-modal cell death response. Inhibition of TAF1 BD2 and BRPF2 leads to:
Furthermore, the dual inhibition creates context-specific synthetic vulnerabilities. Cells harboring mutations in other chromatin regulators, such as ARID1A (a subunit of the SWI/SNF chromatin remodeling complex frequently mutated in breast and ovarian cancers), exhibit heightened sensitivity to perturbations in parallel epigenetic pathways. While BAY-299 primarily targets BRPF2 and TAF1, its efficacy highlights the therapeutic potential of co-targeting essential epigenetic readers in cancers reliant on specific chromatin states [7]. The structurally related but inactive negative control compound, BAY-364 (lacking potent activity against BRPF2 and showing only moderate TAF1 inhibition, IC50 ~3 µM), provides essential evidence that the observed phenotypes are specifically linked to the dual-target inhibition by BAY-299 [3].
CAS No.: 572-32-7
CAS No.: 14127-68-5
CAS No.: 105373-75-9
CAS No.: 548-74-3
CAS No.: 41758-43-4
CAS No.: 571-72-2